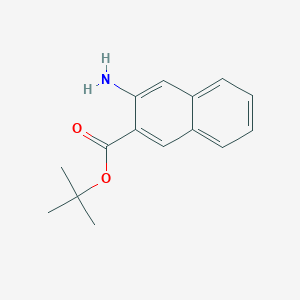
tert-Butyl 3-amino-2-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-aminonaphthalene-2-carboxylate: is an organic compound that features a tert-butyl ester group attached to a naphthalene ring system. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The presence of the tert-butyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-aminonaphthalene-2-carboxylate typically involves the esterification of 3-aminonaphthalene-2-carboxylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
3-Aminonaphthalene-2-carboxylic acid+tert-Butyl alcoholAcid catalysttert-Butyl 3-aminonaphthalene-2-carboxylate+Water
Industrial Production Methods: In an industrial setting, the synthesis may be carried out in a continuous flow reactor to enhance efficiency and yield. The use of flow microreactors has been shown to be a sustainable and efficient method for the production of tert-butyl esters .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-aminonaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the naphthalene ring.
Reduction: tert-Butyl 3-aminonaphthalene-2-methanol.
Substitution: N-substituted derivatives of tert-butyl 3-aminonaphthalene-2-carboxylate.
Scientific Research Applications
Chemistry: tert-Butyl 3-aminonaphthalene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In the materials science field, tert-butyl 3-aminonaphthalene-2-carboxylate is used in the production of polymers and other advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism by which tert-butyl 3-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In organic synthesis, the tert-butyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity .
Comparison with Similar Compounds
- tert-Butyl 3-aminobenzoate
- tert-Butyl 3-aminophenylacetate
- tert-Butyl 3-aminocinnamate
Comparison: tert-Butyl 3-aminonaphthalene-2-carboxylate is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)12-8-10-6-4-5-7-11(10)9-13(12)16/h4-9H,16H2,1-3H3 |
InChI Key |
PXDRBPYDJKXHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















